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KER-047 off-target effects and kinase profiling

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Compound of Interest		
Compound Name:	KER047	
Cat. No.:	B8134263	Get Quote

Technical Support Center: KER-047

Welcome to the technical support center for KER-047. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the use of KER-047, a potent and selective inhibitor of Activin Receptor-Like Kinase 2 (ALK2).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of KER-047?

A1: KER-047 is an oral, small-molecule inhibitor that potently and selectively targets Activin Receptor-Like Kinase 2 (ALK2), also known as Activin A Receptor, Type I (ACVR1).[1][2][3] ALK2 is a key component of the bone morphogenetic protein (BMP) signaling pathway.[4] By inhibiting ALK2, KER-047 can modulate downstream signaling cascades.

Q2: What is the role of ALK2 in iron homeostasis?

A2: ALK2 is a critical regulator of hepcidin, the master hormone of iron metabolism.[5] Dysregulated or overactive ALK2 signaling leads to inappropriately high levels of hepcidin.[5] Elevated hepcidin blocks iron absorption from the gut and prevents the release of iron from stores in the body, leading to functional iron deficiency and anemia.[2][5] KER-047, by inhibiting ALK2, is designed to reduce hepcidin production and thereby increase the availability of iron for red blood cell formation.[5]

Q3: What are the potential therapeutic applications of KER-047?



A3: KER-047 has been investigated for the treatment of conditions characterized by iron imbalance and aberrant ALK2 signaling. This includes iron-refractory iron deficiency anemia (IRIDA) and fibrodysplasia ossificans progressiva (FOP), a rare genetic disorder caused by a gain-of-function mutation in the ACVR1 gene encoding ALK2.[6][7][8]

Q4: What are the observed effects of KER-047 in clinical trials?

A4: In Phase 1 clinical trials with healthy volunteers, administration of KER-047 resulted in dose-dependent decreases in hepcidin levels, increases in serum iron and transferrin saturation, and decreases in serum ferritin, which is consistent with the mobilization of iron stores.[6][7] These changes indicate successful target engagement and a pharmacodynamic effect on iron metabolism.[7] In a Phase 2 trial for IRIDA, preliminary results in a single patient showed that KER-047 was well-tolerated and led to changes in iron and red blood cell parameters consistent with its mechanism of action.[9]

Q5: What are the known side effects of KER-047?

A5: In a Phase 1 study, the most common adverse events observed in healthy volunteers were headache, nausea, vomiting, diarrhea, chills, fever, muscle pain, decreased appetite, and reversible lymphopenia (a decrease in a type of white blood cell).[3] No serious adverse events were reported in that trial.[3]

Troubleshooting Guides Problem: Unexpected results in cell-based assays.

- Possible Cause 1: Cell line suitability.
 - Troubleshooting: Ensure your cell line expresses ALK2 and the necessary downstream signaling components (e.g., SMADs). Not all cell lines will have a functional ALK2 pathway. Consider using a cell line known to be responsive to BMPs, such as C2C12 myoblasts, or engineered cell lines overexpressing ALK2.
- Possible Cause 2: Ligand stimulation.
 - Troubleshooting: The activity of ALK2 is dependent on stimulation by its ligands, primarily
 Bone Morphogenetic Proteins (BMPs). Ensure you are stimulating your cells with an



appropriate BMP ligand (e.g., BMP6, BMP7, or BMP9) at an optimal concentration to activate the pathway before adding KER-047.

- Possible Cause 3: Assay endpoint.
 - Troubleshooting: The most direct way to measure ALK2 inhibition is to assess the
 phosphorylation of its downstream targets, SMAD1, SMAD5, and SMAD8. A Western blot
 for phospho-SMAD1/5/8 is a common method. Alternatively, a reporter assay using a
 BMP-responsive element (BRE) driving luciferase expression can be used to measure
 transcriptional output of the pathway.

Problem: Difficulty interpreting in vivo study results.

- Possible Cause 1: Pharmacokinetics and pharmacodynamics (PK/PD).
 - Troubleshooting: Ensure the dosing regimen is sufficient to maintain a therapeutic concentration of KER-047. Measure plasma concentrations of the compound and correlate them with pharmacodynamic markers such as serum hepcidin levels. A full PK/PD analysis will help in optimizing the dose and frequency of administration.
- Possible Cause 2: Animal model selection.
 - Troubleshooting: The choice of animal model is critical. For studying effects on iron metabolism, models of anemia of inflammation or genetic models of iron overload may be appropriate. For FOP, specific mouse models carrying the human ACVR1 mutation are necessary.
- Possible Cause 3: Off-target effects.
 - Troubleshooting: While KER-047 is designed to be selective for ALK2, off-target effects are a possibility with any small molecule inhibitor. If you observe unexpected phenotypes, consider the possibility of inhibition of other related kinases. Comprehensive kinase profiling is the best way to assess this (see Data Presentation section).

Data Presentation Kinase Profiling



A critical step in the preclinical evaluation of any kinase inhibitor is to determine its selectivity. This is typically done by screening the compound against a large panel of kinases. While specific, comprehensive kinase profiling data for KER-047 is not publicly available, the table below serves as a template for how such data would be presented. Researchers using KER-047 in their own experiments are encouraged to perform similar profiling to understand its activity in their specific context.

Table 1: Illustrative Kinase Selectivity Profile for an ALK2 Inhibitor

Kinase Target	IC50 (nM)	% Inhibition @ 1μM
ALK2 (ACVR1)	< 10	> 95%
ALK1 (ACVRL1)	> 1000	< 20%
ALK3 (BMPR1A)	> 500	< 30%
ALK4 (ACVR1B)	> 2000	< 10%
ALK5 (TGFBR1)	> 1000	< 15%
ALK6 (BMPR1B)	> 800	< 25%
VEGFR2	> 5000	< 5%
ρ38α	> 5000	< 5%
(and so on for a broad panel of kinases)		

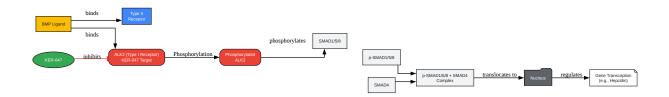
Note: The data in this table is for illustrative purposes only and does not represent actual data for KER-047.

Experimental Protocols & Visualizations ALK2 Signaling Pathway

The diagram below illustrates the canonical BMP/ALK2 signaling pathway. BMP ligands bind to a complex of Type I (including ALK2) and Type II serine/threonine kinase receptors. The Type II receptor then phosphorylates and activates the Type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These



phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus and regulates the transcription of target genes, including hepcidin. KER-047 acts by inhibiting the kinase activity of ALK2, thereby blocking this entire downstream cascade.



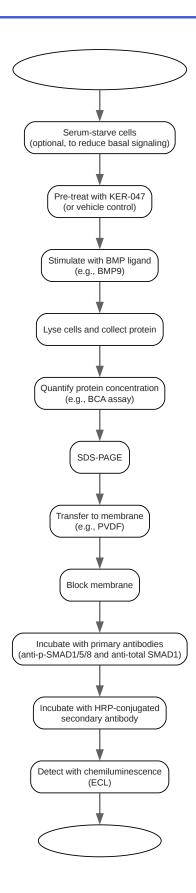
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Caption: ALK2 signaling pathway and the inhibitory action of KER-047.

Experimental Workflow: Western Blot for p-SMAD1/5/8

This workflow outlines the key steps for assessing KER-047 activity in a cell-based assay by measuring the phosphorylation of SMAD1/5/8.





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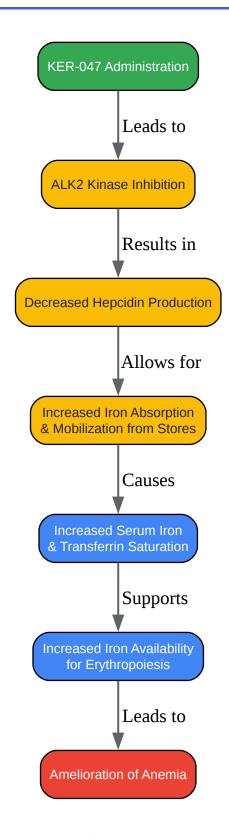
Caption: Workflow for assessing KER-047 activity via Western Blot.



Logical Relationship: Target Engagement to Clinical Effect

This diagram illustrates the logical progression from the molecular action of KER-047 to its intended clinical outcome in iron deficiency anemia.





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Caption: Logical flow from KER-047 target engagement to clinical effect.



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